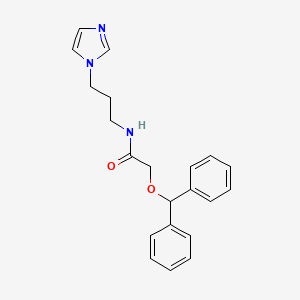
2-benzhydryloxy-N-(3-imidazol-1-ylpropyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-benzhydryloxy-N-(3-imidazol-1-ylpropyl)acetamide, commonly known as BIPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIPA is a small molecule that can easily penetrate cell membranes and interact with various biological targets, making it a promising candidate for drug development.
作用机制
The mechanism of action of BIPA is complex and involves multiple biological targets. BIPA has been shown to interact with various proteins, including histone deacetylases (HDACs), G protein-coupled receptors (GPCRs), and ion channels. By modulating the activity of these proteins, BIPA can affect various cellular processes, including gene expression, signal transduction, and ion transport.
Biochemical and Physiological Effects:
BIPA has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, BIPA has been found to induce apoptosis by activating caspase-3 and caspase-9, and by upregulating the expression of pro-apoptotic genes. In inflammation models, BIPA has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by inhibiting the NF-κB signaling pathway. In neurological models, BIPA has been demonstrated to enhance cognitive function and memory by modulating the activity of neurotransmitters, such as acetylcholine and glutamate.
实验室实验的优点和局限性
BIPA has several advantages for lab experiments, including its small size, easy synthesis, and broad range of biological targets. BIPA can easily penetrate cell membranes and interact with various proteins, making it a versatile tool for studying cellular processes. However, BIPA also has some limitations, including its limited solubility in aqueous solutions and potential toxicity at high concentrations. Therefore, careful dose-response studies are necessary to determine the optimal concentration of BIPA for each experimental system.
未来方向
BIPA has a wide range of potential therapeutic applications, and future research should focus on exploring its efficacy and safety in various disease models. Some possible future directions for BIPA research include:
1. Investigating the role of BIPA in epigenetic regulation and gene expression.
2. Developing BIPA derivatives with improved solubility and bioavailability.
3. Studying the pharmacokinetics and pharmacodynamics of BIPA in animal models.
4. Investigating the potential of BIPA as a drug candidate for cancer, inflammation, and neurological disorders.
5. Exploring the use of BIPA in combination with other drugs or therapies for synergistic effects.
Conclusion:
In conclusion, BIPA is a promising chemical compound with a wide range of potential therapeutic applications. Its small size, easy synthesis, and broad range of biological targets make it a versatile tool for studying cellular processes and developing new drugs. However, further research is necessary to fully understand the mechanism of action, biochemical and physiological effects, and potential limitations of BIPA. The future directions of BIPA research are diverse and exciting, and hold great promise for improving human health.
合成方法
The synthesis of BIPA involves the reaction between 2-benzhydryloxyacetic acid and 3-(imidazol-1-yl)propylamine. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is purified by column chromatography, yielding BIPA as a white solid.
科学研究应用
BIPA has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, BIPA has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In inflammation research, BIPA has been found to suppress the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological disorder research, BIPA has been demonstrated to enhance cognitive function and memory by modulating the activity of neurotransmitters.
属性
IUPAC Name |
2-benzhydryloxy-N-(3-imidazol-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c25-20(23-12-7-14-24-15-13-22-17-24)16-26-21(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,13,15,17,21H,7,12,14,16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNYWQBBOPCVAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)OCC(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzhydryloxy-N-(3-imidazol-1-ylpropyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

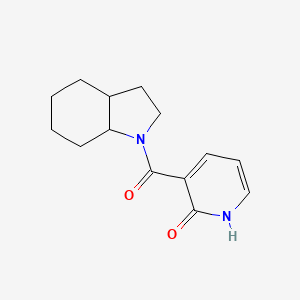
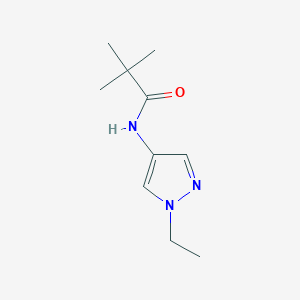
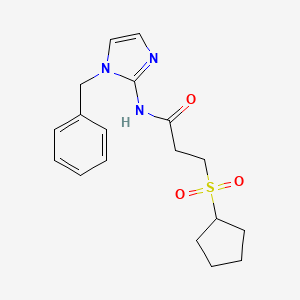
![Ethyl 1-[[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]sulfamoyl]piperidine-3-carboxylate](/img/structure/B7545216.png)
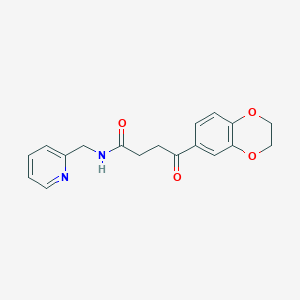
![N-[2-[2-(diethylamino)ethylamino]-2-oxoethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B7545225.png)



![1-[4-(Dimethylsulfamoyl)phenyl]-3-[1-(2-oxo-1,3-oxazolidin-3-yl)propan-2-yl]urea](/img/structure/B7545258.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-1-ethyl-3,5-dimethylpyrazole-4-carboxamide](/img/structure/B7545280.png)
![N-[2-(2,6-difluoroanilino)-2-oxoethyl]-N-ethyl-2-phenyltriazole-4-carboxamide](/img/structure/B7545283.png)
![Propyl 4-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]benzoate](/img/structure/B7545288.png)
![1-(4-fluorophenyl)-2-[(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7545304.png)